molecular formula C33H58 B566442 17alpha(H),21alpha(H)-22RS-Trishomohopane CAS No. 105498-26-8

17alpha(H),21alpha(H)-22RS-Trishomohopane

Cat. No.: B566442
CAS No.: 105498-26-8
M. Wt: 454.827
InChI Key: KTWXNNDHFXEEFL-MODSJZEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17alpha(H),21alpha(H)-22RS-Trishomohopane is a type of hopanoid, which are pentacyclic triterpenoids commonly found in the cell membranes of certain bacteria. These compounds are known for their stability and resistance to degradation, making them valuable biomarkers in geological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17alpha(H),21alpha(H)-22RS-Trishomohopane typically involves the cyclization of squalene, a linear triterpene, into a pentacyclic structure. This process can occur under both aerobic and anaerobic conditions, although it is more commonly associated with aerobic bacteria .

Industrial Production Methods

they can be extracted from bacterial cultures or sedimentary deposits where they are naturally present .

Chemical Reactions Analysis

Types of Reactions

17alpha(H),21alpha(H)-22RS-Trishomohopane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or alcohols, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of 17alpha(H),21alpha(H)-22RS-Trishomohopane involves its incorporation into bacterial cell membranes, where it helps to stabilize the membrane structure. This stabilization is achieved through interactions with other membrane components, such as phospholipids and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17alpha(H),21alpha(H)-22RS-Trishomohopane is unique due to its specific stereochemistry, which can influence its stability and interactions with other molecules. This makes it a valuable biomarker for studying specific bacterial populations and geological formations .

Properties

IUPAC Name

(3S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-hexan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58/c1-9-10-12-23(2)24-15-20-30(5)25(24)16-21-32(7)27(30)13-14-28-31(6)19-11-18-29(3,4)26(31)17-22-33(28,32)8/h23-28H,9-22H2,1-8H3/t23?,24-,25+,26-,27+,28+,30-,31-,32+,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWXNNDHFXEEFL-MODSJZEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)[C@@H]1CC[C@]2([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H58
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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